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Introduction
Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape

for non-small cell lung cancer (NSCLC).[1][2] Developed by AstraZeneca, it was rationally

designed to selectively and potently inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19

deletions and L858R) and the T790M resistance mutation, which is the most common

mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3][4] A key

feature of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which

translates to a more favorable toxicity profile compared to earlier-generation inhibitors.[3][5]

This guide provides a comprehensive overview of Osimertinib's chemical structure,

physicochemical and pharmacological properties, and the experimental methodologies used for

its characterization.

Chemical Structure and Properties
Osimertinib is a mono-anilino-pyrimidine compound.[3] Its structure incorporates a reactive

acrylamide group which is crucial for its mechanism of action, allowing it to form a covalent

bond with the Cysteine 797 residue in the ATP-binding site of mutant EGFR.[3][6][7]
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Identifier Value

IUPAC Name

N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-

(1-methyl-1H-indol-3-yl)pyrimidin-2-

yl]amino}phenyl)prop-2-enamide[8]

SMILES

C=CC(=O)Nc1cc(Nc2nccc(-

c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C[8

]

InChI Key DUYJMQONPNNFPI-UHFFFAOYSA-N[8]

CAS Number 1421373-65-0[4][8]

Other Names AZD9291, Mereletinib[8]

Physicochemical Properties
Property Value Source

Molecular Formula C₂₈H₃₃N₇O₂ [8]

Molecular Weight 499.61 g/mol [8]

cLogP 4.487 [9]

Topological Polar Surface Area 87.55 Å² [9]

Solubility
Slightly soluble in water (3.1

mg/mL at 37°C)
[10]

pKa
9.5 (aliphatic amine), 4.4

(aniline)
[10]

Pharmacology
Pharmacodynamics
Osimertinib is a potent and selective inhibitor of mutant EGFR.[11] It irreversibly binds to the

kinase domain, preventing ATP from binding and thereby blocking EGFR autophosphorylation

and the activation of downstream signaling pathways.[6][12] This action effectively halts the

pro-survival and proliferative signals that drive tumor growth in EGFR-mutated cancers.[6][13]
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The primary downstream cascades inhibited by Osimertinib are the PI3K/Akt/mTOR and

Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell proliferation and survival.[6][13]
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Osimertinib Inhibition of Mutant EGFR Signaling Pathways.

Osimertinib demonstrates high selectivity for mutant forms of EGFR over the wild-type receptor,

which is a significant factor in its improved safety profile.[3]

Target IC₅₀ (nM) Assay Type

EGFR L858R/T790M ~1 Recombinant Enzyme Assay

EGFR Exon 19 del/T790M <15 Cell-based Assay

EGFR L858R ~12 Recombinant Enzyme Assay

EGFR Exon 19 del <15 Cell-based Assay

Wild-Type EGFR 480 - 1865 Cell-based Assay

Data compiled from multiple sources.[3][5] IC₅₀ values can vary based on specific assay

conditions.

Pharmacokinetics
Osimertinib exhibits linear pharmacokinetics, with dose-proportional increases in exposure

observed across a range of 20-240 mg.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3567702/
https://www.researchgate.net/post/How-do-I-get-EGFR-western-blot
https://www.benchchem.com/product/b10815980?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Developing_Patient_Derived_Xenograft_PDX_Models_for_Osimertinib_Studies.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_EGFR_IN_112_In_Vitro_Kinase_Assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Bioavailability (Absolute) 70% (90% CI: 67-73%)

Time to Peak Plasma Conc. (Tₘₐₓ) Median 6 hours (range 3-24 hours)

Protein Binding
Likely high (based on physicochemical

properties)

Volume of Distribution (Vss/F) 918 L

Metabolism
Predominantly by CYP3A4 and CYP3A5

enzymes

Major Metabolites
AZ5104 and AZ7550 (circulate at ~10% of

parent exposure)

Elimination Half-life (t₁/₂) Approximately 48 hours

Clearance (CL/F) 14.3 L/h

Excretion 68% in feces, 14% in urine

Data compiled from multiple sources.[8][10][11]

Experimental Protocols
Detailed methodologies are critical for the preclinical evaluation of TKIs like Osimertinib. Below

are generalized protocols for key in vitro and in vivo assays.

Protocol: In Vitro EGFR Kinase Assay (Luminescence-
based)
This biochemical assay determines the direct inhibitory effect of Osimertinib on the enzymatic

activity of purified, recombinant EGFR kinase domains. The ADP-Glo™ Kinase Assay is a

common platform for this purpose.

Objective: To determine the IC₅₀ value of Osimertinib against specific EGFR mutations (e.g.,

L858R/T790M).

Materials:
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Recombinant human EGFR kinase (e.g., EGFR L858R/T790M)

Osimertinib

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

ATP

Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white assay plates

Plate-reading luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of Osimertinib in kinase assay buffer with a

final DMSO concentration not exceeding 1%.

Reaction Setup: In a 384-well plate, add 1 µL of the diluted Osimertinib or vehicle control

(DMSO).

Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well.

Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase

reaction. The final ATP concentration should be at or near the Kₘ for the specific enzyme.

Incubation: Incubate the plate at room temperature for 60 minutes.

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and

deplete the remaining ATP. Incubate for 40 minutes at room temperature.

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the

ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce

a luminescent signal. Incubate for 30 minutes at room temperature.
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Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percent inhibition for each Osimertinib concentration relative to

the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration

and use a non-linear regression model (variable slope) to calculate the IC₅₀ value.

Protocol: Cell Viability Assay (Luminescence-based)
This assay measures the cytotoxic or cytostatic effect of Osimertinib on cancer cell lines with

defined EGFR mutation statuses. The CellTiter-Glo® Luminescent Cell Viability Assay is a

widely used method.

Objective: To determine the IC₅₀ of Osimertinib in NSCLC cell lines (e.g., NCI-H1975:

L858R/T790M).

Materials:

NSCLC cell lines (e.g., NCI-H1975)

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

Osimertinib

DMSO (vehicle control)

Opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer

Procedure:

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density

(e.g., 5,000 cells/well) in 90 µL of medium and incubate overnight.

Compound Treatment: Prepare a serial dilution of Osimertinib in complete growth medium.

Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
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Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature

for 30 minutes.

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce

cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent

signal.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

wells. Plot the percentage viability against the log of Osimertinib concentration and use a

non-linear regression model to determine the IC₅₀ value.

Protocol: Western Blot for Phospho-EGFR Inhibition
This protocol is used to visualize the inhibitory effect of Osimertinib on the phosphorylation of

EGFR and its downstream signaling proteins like AKT.

Objective: To assess the dose-dependent inhibition of EGF-stimulated EGFR phosphorylation

in cells treated with Osimertinib.

Materials:

NSCLC cell line (e.g., HCC827: exon 19 del)

Serum-free growth medium

Osimertinib, EGF (ligand)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, transfer apparatus, PVDF membranes
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Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total

Akt, anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

ECL chemiluminescence substrate and imaging system

Procedure:

Cell Culture and Starvation: Plate cells to achieve 70-80% confluency. The following day,

replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal

signaling.

Inhibitor Treatment: Pre-treat the starved cells with various concentrations of Osimertinib (or

DMSO vehicle) for 2 hours.

Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce

EGFR phosphorylation.

Protein Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse the

cells with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by

centrifugation.

Quantification: Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer,

and separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated

proteins to a PVDF membrane.

Immunoblotting:

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

Incubate with primary antibody against p-EGFR (1:1000 in 5% BSA/TBST) overnight at

4°C.

Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room

temperature.
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Wash again and detect the signal using an ECL substrate and a digital imager.

Stripping and Re-probing: To normalize the signal, strip the membrane and re-probe for total

EGFR, total Akt, p-Akt, and finally a loading control like GAPDH.

Analysis: Quantify band intensities using densitometry software. Normalize the

phosphorylated protein signal to the total protein signal for each target.
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General workflow for the preclinical characterization of a kinase inhibitor.
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Osimertinib represents a paradigm of successful rational drug design in targeted cancer

therapy. Its unique chemical structure enables a potent and highly selective covalent inhibition

of clinically relevant EGFR mutations, leading to a robust pharmacological profile. This is

characterized by high efficacy against mutant EGFR-driven tumors and a manageable safety

profile attributable to its wild-type EGFR-sparing activity. The comprehensive data presented in

this guide, from fundamental chemical properties to detailed experimental protocols,

underscore the molecular basis for its success and provide a foundational resource for ongoing

research and development in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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